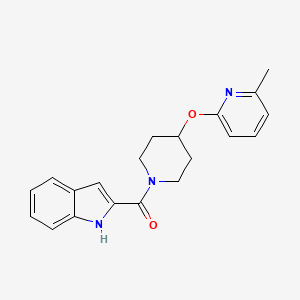

(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQABCWAXKJJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone , with the CAS number 1797756-24-1 , represents a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.4 g/mol . The compound features an indole moiety linked to a piperidine ring via a pyridine ether, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2 |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1797756-24-1 |

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing pyridine rings have shown improved efficacy against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The presence of hydroxyl groups has been associated with lower IC50 values, enhancing the antiproliferative effects of these compounds .

Table 1: Antiproliferative Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Pyridine Derivative A | HeLa | 0.058 |

| Pyridine Derivative B | A549 | 0.035 |

| Compound (1H-indol-2-yl)(...) | MDA-MB-231 | TBD |

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Studies on related piperidine derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| Piperidine Derivative C | S. aureus | 0.0195 |

| Piperidine Derivative D | E. coli | 0.0048 |

| Compound (1H-indol-2-yl)(...) | TBD | TBD |

Structure-Activity Relationship

The biological activity of This compound can be attributed to its unique structural features:

- Indole Moiety : Known for its role in various biological processes, the indole structure may enhance interactions with biological targets.

- Pyridine and Piperidine Rings : These rings contribute to the compound's solubility and ability to penetrate cellular membranes.

- Functional Groups : The presence of hydroxyl or methoxy groups can significantly affect the compound's reactivity and interaction with biological macromolecules.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Anticancer Studies : One study reported that modifications to the piperidine ring increased antiproliferative activity against breast cancer cells, suggesting that structural optimization can lead to more potent derivatives .

- Antimicrobial Research : Another study highlighted the effectiveness of similar piperidine derivatives against multidrug-resistant bacterial strains, emphasizing their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations

Substituent Effects on Bioactivity

- The trifluoromethylphenyl group in Compound 74 () enhances metabolic stability due to the electron-withdrawing nature of CF3, making it a potent retinol-binding protein antagonist . In contrast, the target compound’s 6-methylpyridinyloxy group may improve aqueous solubility via hydrogen bonding.

- Methoxy-substituted indoles () are associated with increased lipophilicity and membrane permeability compared to unsubstituted indoles, which could influence target engagement .

Ring System Variations

- Piperidine vs. Piperazine derivatives () may exhibit stronger hydrogen-bonding interactions with targets due to the additional nitrogen .

- Pyrrolidine in Compound 20 () introduces conformational rigidity, which might optimize binding to histamine receptors .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:

The compound can be synthesized via multi-step pathways involving:

- Coupling reactions between indole derivatives and functionalized piperidine intermediates (e.g., Mitsunobu reaction for ether formation between pyridinyloxy and piperidine groups) .

- Optimized solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) with bases like potassium carbonate or sodium hydride .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

Characterization : - NMR (¹H/¹³C) : Confirm indole NH (~δ 10–12 ppm) and piperidine/pyridine ring protons .

- HPLC : Assess purity using C18 columns with acetonitrile/water gradients .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Basic: How is initial biological activity screening typically designed for this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀) for kinase or receptor targets (e.g., MAPK, serotonin receptors) .

- Cell viability : MTT assays against cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls .

Advanced: What parameters are critical for optimizing synthetic yield and scalability?

Answer:

- Reaction conditions :

- Temperature control (e.g., 0–5°C for sensitive intermediates) .

- Inert atmosphere (N₂/Ar) to prevent oxidation of indole or pyridine moieties .

- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .

- Statistical optimization : Design of Experiments (DoE) to balance reagent stoichiometry and reaction time .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Answer:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Structural analysis : Compare crystallographic data (e.g., PDB ID: 1A9) to confirm binding modes .

- Batch variability : Re-synthesize and re-test compounds to rule out impurities .

Advanced: What structural modifications enhance target selectivity?

Answer:

- Piperidine substitutions : Replace 6-methylpyridinyloxy with bulkier groups (e.g., trifluoromethyl) to modulate steric effects .

- Indole modifications : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to improve receptor affinity .

- SAR studies : Systematic substitution of the methanone linker to optimize pharmacokinetics .

Advanced: What methodologies elucidate mechanisms of target interaction?

Answer:

- Molecular docking : Use software like AutoDock to predict binding poses with MAPK or histamine receptors .

- Mutagenesis studies : Identify critical residues in binding pockets (e.g., His394 in MAPK) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .

Advanced: How to evaluate pharmacokinetic properties in preclinical studies?

Answer:

- ADMET profiling :

- LogP : Measure octanol-water partitioning (target <5) .

- Caco-2 permeability : Predict intestinal absorption (>1×10⁻⁶ cm/s) .

- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life .

Basic: What analytical methods validate compound stability under storage?

Answer:

- Forced degradation studies :

- Stability-indicating HPLC : Monitor degradation peaks under accelerated conditions (40°C/75% RH) .

Advanced: How does solvent choice impact reaction kinetics and byproduct formation?

Answer:

- Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but may increase side reactions (e.g., dimerization) .

- Low-temperature kinetics : Monitor via in-situ FTIR to detect intermediates (e.g., enolates) .

- Byproduct suppression : Use scavengers (e.g., molecular sieves) for water-sensitive steps .

Basic: What collaborative approaches integrate computational and experimental data?

Answer:

- QSAR models : Train on indole-piperidine derivatives to predict bioactivity .

- Fragment-based design : Combine X-ray crystallography with virtual screening to prioritize analogs .

- Data sharing platforms : Use PubChem or ChEMBL to cross-reference physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.